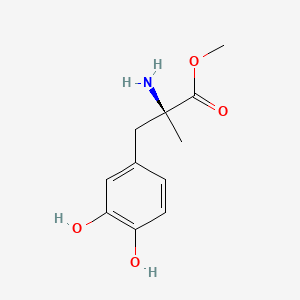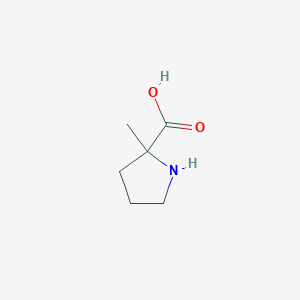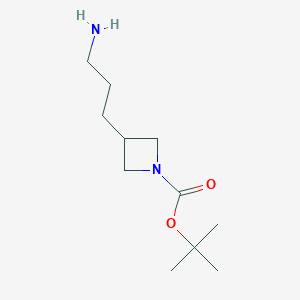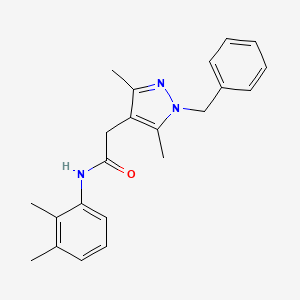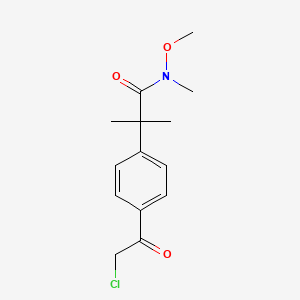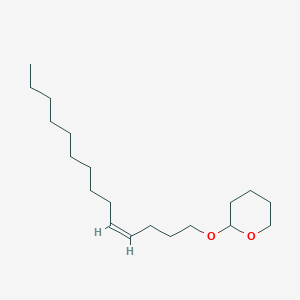
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a tetradec-4-en-1-yloxy group
科学的研究の応用
Cancer Treatment : A platinum compound, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promise in overcoming cisplatin resistance in cancer cells. It induced apoptosis through mechanisms different from cisplatin, suggesting potential in cancer treatment (Dietrich et al., 2008).
Steroid Chemistry : In steroid chemistry, stereoselective synthesis methods have been developed using derivatives like 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. These methods have led to the synthesis of steroid derivatives with potential applications in inhibiting human topoisomerase I (D’yakonov et al., 2015).
Insect Attractants : A study utilized allylic ethylation of 2-((E)-dodec-2-en-4-yloxy)tetrahydro-2H-pyran to synthesize (1R/S,7R)-1,7-dimethylnonyl propanoate, an attractant for the Western corn rootworm. This showcases the application of such compounds in developing insect attractants (Isakov & Kulinkovich, 2008).
Pyrolysis Studies : Pyrolysis kinetics and mechanisms of derivatives like 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have been studied, providing insights into their behavior under high temperature, which could be relevant in material science and chemical engineering (Álvarez-Aular et al., 2018).
Chemical Synthesis : Various compounds, including 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), are synthesized using (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran derivatives. These compounds have significant implications in medicinal chemistry, as shown in several studies (Dietrich et al., 2008), (D’yakonov et al., 2015).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Tetradec-4-en-1-yloxy Group: The tetradec-4-en-1-yloxy group can be introduced via an etherification reaction, where the hydroxyl group of the tetrahydropyran ring reacts with tetradec-4-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradec-4-en-1-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound serves as a model substrate for studying various organic reactions and mechanisms.
Biology and Medicine:
Drug Development:
Biological Studies: Used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Utilized as a precursor or intermediate in the production of various chemicals.
作用機序
The mechanism of action of (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(E)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran: The E-isomer of the compound, differing in the configuration around the double bond.
2-(Tetradec-4-yloxy)tetrahydro-2H-pyran: A similar compound lacking the double bond in the tetradecyl group.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the double bond and the specific configuration can influence the reactivity and interaction of the compound with other molecules.
特性
IUPAC Name |
2-[(Z)-tetradec-4-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCREXNXKVMFX-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-γ-oxo-1-piperazinebutanamide](/img/no-structure.png)
